5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-carboxylic alcohols.
Scientific Research Applications
5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Properties
Molecular Formula |
C12H8F3NO3 |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)16-10(19-6)7-4-2-3-5-8(7)12(13,14)15/h2-5H,1H3,(H,17,18) |
InChI Key |
POBHCJJULRAHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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